molecular formula C17H24O4 B1254427 [(1R,2R,7R,9R,10R,12S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate

[(1R,2R,7R,9R,10R,12S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate

Cat. No.: B1254427
M. Wt: 292.4 g/mol
InChI Key: OZXJPPYWZVBMGW-IKIFYQGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isotrichodermin is a sesquiterpenoid.

Scientific Research Applications

  • Photoreaction and Cycloaddition Studies : Nitta, Omata, and Nakatani (1983) studied the photochemical reactions of similar compounds, leading to the formation of various methylated benzopyran-3-ones. This research demonstrates the potential of these compounds in synthesizing complex organic structures through photoreactions (Nitta, Omata, & Nakatani, 1983).

  • Structural and Conformation Analysis : Ianelli et al. (1996) conducted a study on the structure and conformation of molecules with similar structural features. This research provides insights into the molecular geometry and intermolecular interactions of such compounds (Ianelli et al., 1996).

  • Natural Compound Identification : Nät et al. (1993) isolated new compounds from agarwood oil, including structures related to the compound , demonstrating its occurrence in natural products and potential applications in fragrance and flavor industries (Nät et al., 1993).

  • Degradation Product Analysis : Ogata, Shimizu, and Abe (1993) identified a degradation product of a similar compound, providing valuable information on the stability and degradation pathways of such compounds, which is crucial for their potential application in various fields (Ogata, Shimizu, & Abe, 1993).

  • Diels-Alder Reaction Preference : Gallucci, Tamura, and Paquette (2004) studied the Diels-Alder reaction in spirocyclic compounds, showing preference for addition syn to the oxygen atom, which is relevant for synthetic strategies involving these types of compounds (Gallucci, Tamura, & Paquette, 2004).

  • Electrophilic Addition Selectivity : Claret, Carrupt, and Vogel (1987) investigated the electrophilic additions to similar compounds, providing insights into the regioselectivity controlled by remote epoxide functions, which is critical for understanding the reactivity of these molecules (Claret, Carrupt, & Vogel, 1987).

Properties

Molecular Formula

C17H24O4

Molecular Weight

292.4 g/mol

IUPAC Name

[(1R,2R,7R,9R,10R,12S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate

InChI

InChI=1S/C17H24O4/c1-10-5-6-15(3)13(7-10)21-14-12(20-11(2)18)8-16(15,4)17(14)9-19-17/h7,12-14H,5-6,8-9H2,1-4H3/t12-,13-,14-,15+,16-,17+/m1/s1

InChI Key

OZXJPPYWZVBMGW-IKIFYQGPSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@](CC1)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)OC(=O)C)C)C

SMILES

CC1=CC2C(CC1)(C3(CC(C(C34CO4)O2)OC(=O)C)C)C

Canonical SMILES

CC1=CC2C(CC1)(C3(CC(C(C34CO4)O2)OC(=O)C)C)C

Synonyms

12,13-epoxy-trichothec-9-ene-3-ol acetate
isotrichodermin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1R,2R,7R,9R,10R,12S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[(1R,2R,7R,9R,10R,12S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate
Reactant of Route 3
Reactant of Route 3
[(1R,2R,7R,9R,10R,12S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate
Reactant of Route 4
[(1R,2R,7R,9R,10R,12S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate
Reactant of Route 5
[(1R,2R,7R,9R,10R,12S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate
Reactant of Route 6
[(1R,2R,7R,9R,10R,12S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate

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